1-(4-(tert-butyl)phenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Description
This compound belongs to the pyrazoloquinoline family, characterized by a fused heterocyclic system combining pyrazole and quinoline moieties. The [1,3]dioxolo[4,5-g] substituent introduces a methylenedioxy ring fused to the quinoline core, enhancing structural rigidity and electronic properties. The tert-butyl group at the 4-position of the phenyl ring and the phenyl group at the 3-position contribute to steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2/c1-27(2,3)18-9-11-19(12-10-18)30-26-20-13-23-24(32-16-31-23)14-22(20)28-15-21(26)25(29-30)17-7-5-4-6-8-17/h4-15H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGINUGNNRMKDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=NC4=CC5=C(C=C43)OCO5)C(=N2)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(tert-butyl)phenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the condensation of an appropriate hydrazine derivative with a diketone to form the pyrazole ring.
Quinoline Formation: The pyrazole intermediate is then subjected to cyclization with a suitable aldehyde or ketone to form the quinoline ring.
Dioxole Ring Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient heat and mass transfer, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(tert-butyl)phenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(4-(tert-butyl)phenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-(tert-butyl)phenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Variations in Physicochemical Properties
The table below compares 1-(4-(tert-butyl)phenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline with derivatives sharing the pyrazolo[4,3-c]quinoline or [1,3]dioxolo[4,5-g] core:
*Estimated based on structural analogy.
Key Observations :
- Electron Effects : Electron-withdrawing groups (e.g., Cl, F in ) may enhance π-stacking interactions with biological targets, while electron-donating groups (e.g., methoxy in ) could improve solubility.
- Synthetic Accessibility : Derivatives with simpler substituents (e.g., Compound 11 in ) report higher yields (72%) compared to multi-substituted analogs, suggesting steric hindrance from tert-butyl or benzyl groups complicates synthesis .
Biological Activity
1-(4-(tert-butyl)phenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a quinoline and pyrazole framework, suggest a range of biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C28H25N3O2
- Molecular Weight : 435.53 g/mol
- CAS Number : 901044-41-5
The compound's structure includes multiple functional groups that contribute to its reactivity and biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the pyrazole ring through condensation reactions.
- Introduction of the dioxolo moiety via cyclization processes.
- Functionalization to incorporate the tert-butyl and phenyl groups.
These steps may vary based on specific reaction conditions and reagents used.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, compounds with similar pyrazolo[4,3-f]quinoline scaffolds have been shown to inhibit haspin kinase activity, a promising target in cancer therapy. Haspin kinase is involved in cell cycle regulation and chromatin dynamics, making it crucial for cancer cell proliferation.
- Case Study : A study identified several pyrazoloquinoline derivatives as potent inhibitors of haspin kinase, demonstrating significant cytotoxic effects against various cancer cell lines such as HCT116 (colon cancer) and HeLa (cervical cancer) cells. The most effective compounds exhibited IC50 values in the low micromolar range .
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| HSD972 | Haspin Kinase | 0.5 | HCT116 |
| HSD929 | Haspin Kinase | 0.7 | HeLa |
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Kinase Activity : By binding to the ATP-binding site of haspin kinase.
- Induction of Apoptosis : Triggering programmed cell death pathways in cancer cells.
Pharmacological Studies
Pharmacological assessments have indicated that this compound may also exhibit anti-inflammatory and neuroprotective properties. The diverse functional groups present in its structure could interact with various biological targets beyond kinases.
Q & A
Q. What are the optimized synthetic routes for 1-(4-(tert-butyl)phenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline?
The synthesis typically involves multi-step reactions, including:
- Cyclocondensation : Formation of the pyrazoloquinoline core via cyclization of substituted aniline derivatives with ketones or aldehydes under acidic conditions .
- Substituent Introduction : Suzuki-Miyaura coupling for aryl group attachment (e.g., tert-butylphenyl and phenyl groups) using Pd catalysts .
- Dioxolane Formation : Reaction with diethyl oxalate or ethylene glycol under reflux to fuse the [1,3]dioxolo group .
Key parameters include solvent choice (e.g., DMF or THF), temperature control (80–120°C), and catalyst loading (5–10 mol% Pd(PPh₃)₄). Purity is ensured via column chromatography and recrystallization .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic proton integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .
- X-ray Crystallography : Resolves 3D conformation and bond angles, especially for fused heterocycles .
- HPLC : Quantifies purity (>95% typical for pharmacological studies) .
Advanced Research Questions
Q. How do substituents like the tert-butylphenyl group influence the compound’s bioactivity?
The tert-butyl group enhances lipophilicity, improving membrane permeability, while the phenyl and dioxolane groups modulate electronic effects and binding affinity. For example:
- Anticancer Activity : Bulky substituents like tert-butyl may sterically hinder off-target interactions, enhancing selectivity .
- Anti-inflammatory Effects : Electron-donating groups (e.g., dioxolane) stabilize charge-transfer interactions with COX-2 active sites .
Comparative studies with analogs (e.g., methoxy or chloro substituents) reveal activity trends via IC₅₀ assays .
Q. What computational strategies are effective for predicting binding modes with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Focus on π-π stacking (quinoline core) and hydrogen bonding (dioxolane oxygen) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential surfaces and reactive sites .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS) .
Q. How can contradictory data on biological activity across studies be resolved?
- Meta-Analysis : Compare datasets using standardized assays (e.g., MTT for cytotoxicity) and normalize for variables like cell line/passage number .
- Structural Validation : Re-examine compound integrity via NMR to rule out degradation .
- Dose-Response Curves : Test activity across a broader concentration range (e.g., 0.1–100 μM) to identify non-linear effects .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- LogP Adjustment : Introduce polar groups (e.g., hydroxyl) via late-stage functionalization to balance solubility and bioavailability .
- Prodrug Design : Mask dioxolane oxygen with acetyl groups to enhance metabolic stability .
- Microsomal Assays : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism and half-life .
Methodological Challenges
Q. How are reaction conditions optimized for scale-up synthesis?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield .
- Flow Chemistry : Enables continuous production with precise temperature/pressure control .
- DoE (Design of Experiments) : Statistically models variables (e.g., solvent ratio, catalyst loading) to identify optimal conditions .
Q. What experimental approaches validate the compound’s mechanism of action?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
